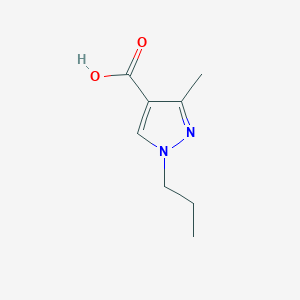

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-methyl-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCAGHJDPUBMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354656 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705269-96-1 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Procedure

Condensation reactions typically involve the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine can be reacted with an appropriate ketone or aldehyde to form a pyrazole ring.

Reaction Mechanism

- Formation of Hydrazone : The first step involves the formation of a hydrazone from a carbonyl compound and methylhydrazine.

- Cyclization : The hydrazone undergoes cyclization to form the pyrazole structure.

- Functionalization : Subsequent steps may include carboxylation to introduce the carboxylic acid group.

Example Reaction

A typical reaction scheme might look as follows:

$$

\text{Methylhydrazine} + \text{α,β-unsaturated carbonyl} \rightarrow \text{Pyrazole intermediate} \rightarrow \text{3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid}

$$

Cyclization Processes

Methodology

Cyclization processes often utilize various catalysts to promote the formation of the pyrazole ring from suitable precursors.

Catalysts Used

Common catalysts include:

- Sodium iodide

- Potassium iodide

- Acidic conditions (e.g., sulfuric acid)

Reaction Conditions

Reactions are typically performed under controlled temperatures, often at low temperatures to prevent side reactions.

Claisen Condensation

Description

The Claisen condensation involves the reaction of esters in the presence of a strong base to form β-keto esters, which can subsequently be transformed into pyrazole derivatives.

Steps Involved

- Formation of Enolate : An ester is deprotonated by a strong base (e.g., sodium ethoxide) to form an enolate.

- Nucleophilic Attack : The enolate attacks another ester molecule, forming a β-keto ester.

- Decarboxylation : Under acidic conditions, the β-keto ester can undergo decarboxylation to yield the desired pyrazole derivative.

Acid-Catalyzed Reactions

Mechanism Overview

Acid-catalyzed reactions can facilitate the formation of pyrazoles through protonation of intermediates, enhancing nucleophilic attack by hydrazine derivatives.

Typical Conditions

These reactions often require:

- Acidic solvents (e.g., ethanol or methanol)

- Elevated temperatures to drive the reaction towards completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Methylhydrazine, carbonyls | Low temperature | Variable |

| Cyclization | Sodium iodide, methylhydrazine | Controlled temperature | High |

| Claisen Condensation | Esters, strong base | Basic conditions | Moderate |

| Acid-Catalyzed Reactions | Acidic solvents | Elevated temperature | High |

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology:

- Biological Activity: Research indicates that 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains and phytopathogenic fungi, suggesting potential applications as an antibacterial agent.

- Anti-inflammatory Effects: Initial studies indicate significant anti-inflammatory activity, with mechanisms involving inhibition of cyclooxygenase enzymes.

3. Medicine:

- Pharmaceutical Intermediate: The compound is under investigation for its potential use in drug development due to its diverse biological activities. It may act as an inhibitor or modulator of enzymes and receptors involved in various metabolic pathways.

- Anticancer Potential: Research suggests that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their therapeutic potential.

4. Industry:

- Agrochemicals: This compound is utilized in the production of agrochemicals, including fungicides. Its unique properties make it suitable for developing materials with specific characteristics needed in agricultural applications .

Case Studies

Case Study on Anti-inflammatory Activity:

A study evaluated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced edema models. The results demonstrated that this compound exhibited comparable efficacy to established anti-inflammatory agents like indomethacin.

Antimicrobial Activity Study:

Research conducted on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains and phytopathogenic fungi, indicating its potential as an antibacterial agent in agricultural applications.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparación Con Compuestos Similares

Table 1: Substituent Profiles of Selected Pyrazole-4-carboxylic Acid Derivatives

Key Comparisons:

- Position 1: The propyl group in the target compound contrasts with phenyl (bulky, aromatic) in the compound from and methyl (shorter alkyl) in .

- Position 3 : The methyl group in the target compound differs from the difluoromethyl group in . Difluoromethyl introduces electronegativity, which could enhance the acidity of the carboxylic acid via inductive effects .

- Position 5 : The absence of a substituent in the target compound reduces steric hindrance compared to the 2-oxopropyl group in , which introduces a ketone capable of redox or nucleophilic reactions .

Hypothesized Physicochemical Properties

- Acidity : The carboxylic acid pKa is expected to be higher than that of the difluoromethyl analog () due to reduced electron-withdrawing effects .

- Solubility : Propyl at position 1 likely confers moderate water solubility compared to the phenyl-substituted compound (), which is less polar .

- Thermal Stability : The absence of reactive groups (e.g., 2-oxopropyl in ) may improve thermal stability under standard conditions.

Actividad Biológica

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The synthesis typically involves the cyclization of hydrazine derivatives with β-keto esters, followed by alkylation and carboxylation steps using solvents like ethanol or methanol.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions. This inhibition can lead to anti-inflammatory and antimicrobial effects.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. Preliminary bioassays have shown fungicidal activity against wheat rust and other phytopathogenic fungi .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, indicating its utility in developing treatments for inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays revealed significant cytotoxicity against various cancer cell lines:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents at different positions on the pyrazole ring significantly influence their potency and selectivity against target enzymes and receptors .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antitumor Activity : A derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM, showcasing the potential for developing targeted cancer therapies .

- Inhibition of Kinases : Compounds derived from pyrazole structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. For instance, a related compound inhibited CDK2 with an IC50 value of 0.95 nM .

Q & A

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in aqueous systems?

- Methodological Answer : Solubility is enhanced in polar aprotic solvents (DMSO > DMF > MeOH). Adjust pH to >6.0 (using NaOH) to deprotonate the carboxylic acid, improving aqueous solubility. Reactivity studies in buffered solutions (pH 3–10) track hydrolysis rates via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.